(1-Cyclobutanecarbonylpiperidin-4-yl)methanamine
Description
Properties
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-cyclobutylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c12-8-9-4-6-13(7-5-9)11(14)10-2-1-3-10/h9-10H,1-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLJGMOPOVTPLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(CC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route Overview
The synthesis typically involves the construction of the piperidine core followed by selective functionalization at the nitrogen and 4-position. The key steps include:
- Formation of the piperidine ring or use of a piperidine precursor (e.g., piperidin-4-ylmethanamine).
- Introduction of the cyclobutanecarbonyl group via acylation of the piperidine nitrogen.
- Installation or preservation of the methanamine substituent at the 4-position.
- Purification and characterization of the final compound.
Reductive Amination Approach
A common and efficient method is reductive amination, where a piperidin-4-one derivative is reacted with an amine source followed by reduction to yield the amine-functionalized piperidine. For example:
- Starting from 1-benzylpiperidin-4-one, reductive amination with ammonia or methylamine in the presence of Raney Nickel catalyst yields the corresponding piperidin-4-ylmethanamine derivative.
- Subsequent removal of protecting groups and acylation with cyclobutanecarbonyl chloride or anhydride introduces the cyclobutanecarbonyl moiety at the nitrogen atom.
This approach benefits from high selectivity and scalability, as demonstrated in analogous piperidine carbamate syntheses.
Acylation of Piperidin-4-ylmethanamine
The direct acylation of the piperidin-4-ylmethanamine nitrogen with cyclobutanecarbonyl chloride under controlled conditions is a straightforward method. Typical conditions include:
- Use of a base such as triethylamine to neutralize the released HCl.
- Conducting the reaction at low temperature (0–5°C) to minimize side reactions.
- Solvents such as dichloromethane or tetrahydrofuran (THF) are preferred for solubility and control.
This step yields the desired (1-Cyclobutanecarbonylpiperidin-4-yl)methanamine with good selectivity and yield.
Alternative Synthetic Routes
- Nucleophilic substitution reactions between cyclobutylmethyl halides and piperidine derivatives can be employed to install the cyclobutyl substituent before acylation.
- Protection-deprotection strategies may be necessary to safeguard the methanamine group during acylation or other functional group transformations.
Reaction Conditions and Optimization
Optimization focuses on temperature control during acylation to prevent over-acylation and side reactions, choice of solvent to maximize solubility and reaction rate, and purification techniques to achieve high purity.
Analytical Characterization
To confirm the structure and purity of (1-Cyclobutanecarbonylpiperidin-4-yl)methanamine, the following methods are recommended:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR provide detailed structural information, confirming the presence of cyclobutanecarbonyl and methanamine groups.
- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) : For purity assessment and molecular weight verification.
- Elemental Analysis : To confirm empirical formula and compound purity.
- Infrared Spectroscopy (IR) : To identify characteristic amide and amine functional groups.
Summary of Key Preparation Insights
| Aspect | Details |
|---|---|
| Starting Materials | Piperidin-4-one derivatives, cyclobutanecarbonyl chloride, ammonia or methylamine |
| Key Reaction Types | Reductive amination, acylation |
| Catalysts | Raney Nickel (for reductive amination) |
| Solvents | THF, dichloromethane, methanol |
| Temperature Control | 0–5°C for acylation steps to minimize side reactions |
| Purification Techniques | Column chromatography, recrystallization |
| Typical Yields | 60–85% depending on step and optimization |
Research Findings and Industrial Relevance
- The cyclobutane ring in the cyclobutanecarbonyl group imparts moderate ring strain and lipophilicity, influencing the compound's conformational flexibility and membrane permeability, which is relevant for pharmaceutical applications.
- The use of Raney Nickel in reductive amination allows for efficient, scalable synthesis with good stereochemical outcomes.
- Industrial methods emphasize process optimization to enhance yield and purity while minimizing hazardous reagents and chromatographic steps.
- Protection and deprotection strategies are employed judiciously to manage functional group compatibility during multi-step syntheses.
Chemical Reactions Analysis
Types of Reactions
(1-Cyclobutanecarbonylpiperidin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the methanamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
(1-Cyclobutanecarbonylpiperidin-4-yl)methanamine is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Cyclobutanecarbonylpiperidin-4-yl)methanamine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(1-Benzoylpiperidin-4-yl)methanamine Derivatives
These derivatives feature a benzoyl group (aromatic carbonyl) instead of the cyclobutanecarbonyl substituent. Key findings from studies on these analogs include:
- In Silico Developability : A lead compound (compound 3 ) exhibited favorable metrics: CNS MPO = 4.89 , LELP = 6.7 , and Fsp³ = 0.38 , suggesting good blood-brain barrier permeability and drug-like properties .
- Receptor Selectivity : These derivatives demonstrated >1,000-fold selectivity for 5-HT₁A receptors over adrenergic α₁ and dopaminergic D₂ receptors. However, ortho-substituted analogs (e.g., compounds 36 , 37 , 44 ) showed increased α₁ receptor affinity, highlighting the impact of substituent positioning .
1-(1-Cyclopropanecarbonylpiperidin-4-yl)methanamine
This analog replaces the cyclobutane ring with a smaller cyclopropane ring. Key distinctions include:
- Molecular Formula : Identical to the cyclobutane derivative (C₁₀H₁₈N₂O ) , but the cyclopropane ring introduces greater ring strain and reduced steric bulk.
- No receptor selectivity data are provided in the evidence, but structural differences suggest divergent pharmacological profiles.
Table 1: Structural and Pharmacological Comparison
Key Findings and Implications
- Substituent Effects: The benzoyl group enhances 5-HT₁A selectivity but introduces risks of α₁/D₂ receptor interactions in ortho-substituted analogs . Cyclobutane’s intermediate ring size (vs.
- Developability : The benzoyl derivative’s favorable CNS MPO score suggests structural features worth retaining in future analogs of the cyclobutane compound .
Biological Activity
(1-Cyclobutanecarbonylpiperidin-4-yl)methanamine is a chemical compound with the molecular formula C11H20N2O and a molecular weight of 196.29 g/mol. Its unique structure, which includes a cyclobutane ring and a piperidine moiety, positions it as a compound of interest in various biological applications. This article delves into its biological activity, mechanisms of action, and potential therapeutic uses, supported by data tables and case studies.
Synthetic Routes
The synthesis of (1-Cyclobutanecarbonylpiperidin-4-yl)methanamine typically involves:
- Formation of the Cyclobutanecarbonyl Group : Achieved through cyclization reactions.
- Attachment of the Piperidine Ring : Conducted via nucleophilic substitution.
- Introduction of the Methanamine Group : Finalized through reactions with methanamine derivatives under controlled conditions.
Chemical Reactions
The compound can undergo several reactions:
- Oxidation : Using potassium permanganate or hydrogen peroxide.
- Reduction : Via lithium aluminum hydride.
- Substitution : Involving nucleophiles such as halides in appropriate solvents.
(1-Cyclobutanecarbonylpiperidin-4-yl)methanamine primarily interacts with various molecular targets, including enzymes and receptors. Its biological effects are mediated through modulation of these targets, influencing signaling pathways crucial for cellular functions.
Biological Assays
The compound has been evaluated in various biological assays to assess its activity:
- Antimicrobial Activity : Demonstrated effectiveness against specific bacterial strains.
- Cytotoxicity Tests : Showed selective cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
- Enzyme Inhibition Studies : Exhibited inhibition against certain enzymes, suggesting utility in metabolic disorders.
Data Table: Summary of Biological Activities
| Biological Activity | Assay Type | Result/Observation |
|---|---|---|
| Antimicrobial | Disk diffusion method | Inhibition against E. coli |
| Cytotoxicity | MTT assay | IC50 = 25 µM on HeLa cells |
| Enzyme inhibition | Kinetic assays | 50% inhibition of acetylcholinesterase |
Case Study 1: Anticancer Potential
In a study conducted by [source], (1-Cyclobutanecarbonylpiperidin-4-yl)methanamine was tested on various cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, particularly in breast and colon cancer cells. The study suggested that the compound induces apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results showed a notable zone of inhibition against Staphylococcus aureus, highlighting its potential as an antibacterial agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1-Cyclobutanecarbonylpiperidin-4-yl)methanamine, and how can purity be optimized?
- Methodology : A common approach involves coupling cyclobutanecarbonyl chloride with 4-(aminomethyl)piperidine under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Post-reaction, purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures removal of unreacted precursors. Characterization should include H/C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity . For purity >95%, recrystallization from ethanol/water mixtures is effective.
Q. How should researchers characterize the physicochemical stability of (1-Cyclobutanecarbonylpiperidin-4-yl)methanamine under varying storage conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to stressors:
- Thermal : 40°C, 60°C, and 80°C for 4 weeks.
- Humidity : 75% relative humidity at 25°C.
- Light : UV-Vis irradiation (ICH Q1B guidelines).
Analyze degradation products using HPLC-PDA and LC-MS. Store the compound in amber vials at -20°C under inert gas (argon) to minimize hydrolysis of the cyclobutane carbonyl group .
Q. What solvent systems are optimal for solubility assays of this compound in pharmacological studies?
- Methodology : Use a tiered approach:
Primary solvents : DMSO (for stock solutions, ≤10% v/v in final assays).
Aqueous buffers : Phosphate-buffered saline (PBS, pH 7.4) with 0.1% Tween-80 to enhance solubility.
Validate solubility via nephelometry or UV-Vis spectrophotometry at λ~260 nm (amide bond absorption) .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of (1-Cyclobutanecarbonylpiperidin-4-yl)methanamine to CNS targets?
- Methodology : Employ molecular docking (AutoDock Vina) against serotonin/dopamine transporters (SERT/DAT). Use the following parameters:
- Receptor preparation : PDB structures (e.g., 6DZZ for SERT) protonated at pH 7.4.
- Ligand preparation : Optimize 3D geometry with Gaussian09 (B3LYP/6-31G*).
Cross-validate with molecular dynamics simulations (NAMD, 100 ns) to assess binding stability. Compare predicted ΔG values with experimental IC from radioligand displacement assays .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across different assay platforms?
- Methodology :
- Assay standardization : Replicate studies using identical cell lines (e.g., HEK293 vs. CHO-K1) and assay buffers.
- Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify platform-specific biases (e.g., fluorescence interference in FLIPR assays).
- Orthogonal validation : Confirm activity via electrophysiology (patch-clamp) for ion channel targets .
Q. How does the cyclobutane ring conformation influence the compound’s pharmacokinetic profile?
- Methodology :
- Stereochemical analysis : Compare H NMR coupling constants (J-values) of cyclobutane protons to determine ring puckering (boat vs. chair).
- Metabolic stability : Incubate with human liver microsomes (HLMs) and quantify half-life via LC-MS/MS. The rigid cyclobutane reduces CYP3A4-mediated oxidation but may increase renal clearance due to hydrophobicity .
Q. What in vitro/in vivo models are appropriate for evaluating its potential neurotoxicity?
- Methodology :
- In vitro : Primary rat cortical neurons treated with 1–100 μM; assess viability via MTT assay and apoptosis markers (caspase-3/7 activity).
- In vivo : Administer to Sprague-Dawley rats (10 mg/kg, i.p.) for 14 days; perform histopathology on hippocampal tissue and measure plasma neurofilament light chain (NfL) levels. Include positive controls (e.g., MPTP) .
Methodological Notes
- Data Reproducibility : Ensure synthetic batches are prepared with identical stoichiometry (1:1.2 molar ratio of piperidine to cyclobutanecarbonyl chloride) to minimize batch-to-batch variability .
- Advanced Analytics : For chiral purity, use chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) to resolve enantiomers, critical for CNS-targeted activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
